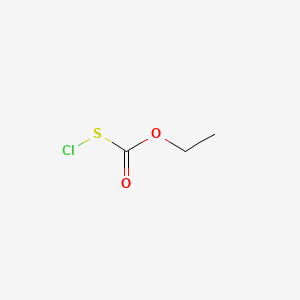
2-Phosphoglyceric acid
Descripción general
Descripción
2-Phosphoglyceric acid, also known as 2-p-D-glycerate or glycerate 2-phosphate, belongs to the class of organic compounds known as sugar acids and derivatives. Sugar acids and derivatives are compounds containing a saccharide unit which bears a carboxylic acid group. 2-Phosphoglyceric acid is soluble (in water) and an extremely strong acidic compound (based on its pKa). 2-Phosphoglyceric acid has been primarily detected in blood. 2-Phosphoglyceric acid can be biosynthesized from glyceric acid.
2-phosphoglyceric acid is a monophosphoglyceric acid having the phospho group at the 2-position. It is a monophosphoglyceric acid and a tetronic acid derivative. It derives from a glyceric acid. It is a conjugate acid of a 2-phosphoglycerate(3-).
Aplicaciones Científicas De Investigación
Role in Glycolytic Pathway
2-Phosphoglyceric acid is integral in the glycolytic pathway. It is involved in the reversible reaction of 3-phosphoglycerate to 2-phosphoglycerate, facilitated by the enzyme phosphoglyceric acid mutase. This enzyme is found in various mammalian tissues and plays a crucial role in energy production within cells (Chen, Anderson, Giblett, & Lewis, 1974).
Involvement in Enzyme Functions
2-Phosphoglyceric acid is a substrate for several important enzymes. For instance, alpha-enolase, a multifunctional enzyme, catalyzes the conversion of 2-phosphoglyceric acid to phosphoenolpyruvic acid, which has implications in various biological functions including cellular stress response and cancer metastasis (Ji et al., 2016).
Interaction with Metal Ions
The interaction of 2-phosphoglyceric acid with metal ions like Mg++, Mn++, and Zn++ has been studied, showing that it forms complexes of the 1:1 type. This interaction is significant for understanding the mechanism of enzymes like enolase (Malmström, 1954).
Role in Serine Biosynthesis
2-Phosphoglyceric acid phosphatase, identified in beef liver, has high specificity for 2-phosphoglycerate. This enzyme is important for serine biosynthesis from carbohydrate intermediates, indicating a critical role of 2-phosphoglyceric acid in amino acid synthesis (Fallon & Byrne, 1965).
Involvement in Phosphoglycerate Mutase Activity
Studies on 2,3-diphosphoglycerate independent phosphoglycerate mutase from Bacillus stearothermophilus revealed the enzyme's extreme pH sensitivity and specific requirement for Mn2+. This highlights the role of 2-phosphoglyceric acid in enzyme stability and function (Chander, Setlow, Lamani, & Jedrzejas, 1999).
Preparation Methods
Methods for preparing 2-phosphoglyceric acid have been documented, providing insights into the compound's chemical properties and potential applications in biochemical research (Mandl & Neuberg, 1957).
Prebiotic Significance
The phosphorylation of glyceric acid, including the formation of 2-phosphoglyceric acid, has implications in prebiotic chemistry. This process is central to understanding the origins of carbohydrate metabolism and the formation of key biochemical intermediates (Kolb & Orgel, 2005).
Enzyme Regulation in Bacterial Spores
The regulation of phosphoglycerate phosphomutase in Bacillus megaterium spores is influenced by the level of free manganous ions, linking the role of 2-phosphoglyceric acid in bacterial spore formation and metabolism (Singh & Setlow, 1979).
Propiedades
IUPAC Name |
3-hydroxy-2-phosphonooxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O7P/c4-1-2(3(5)6)10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIURPTVHJPJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O7P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948430 | |
| Record name | 3-Hydroxy-2-(phosphonooxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Phosphoglyceric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000362 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Phosphoglyceric acid | |
CAS RN |
2553-59-5 | |
| Record name | 2-Phosphoglyceric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2553-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phosphoglycerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002553595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2-(phosphonooxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phosphoglyceric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000362 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![9,10-Didehydro-N-[1-(hydroxymethyl)-propyl]-D-lysergamide](/img/structure/B1199605.png)








